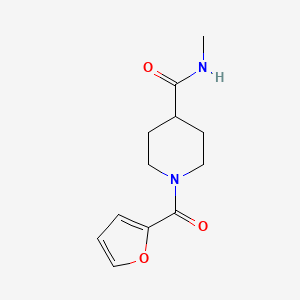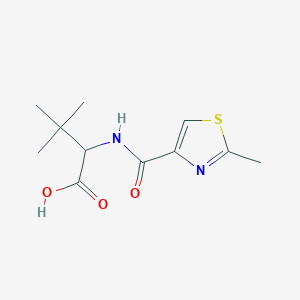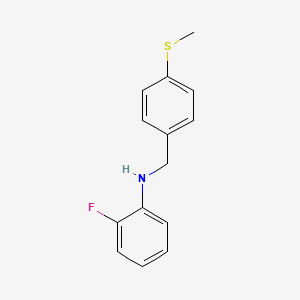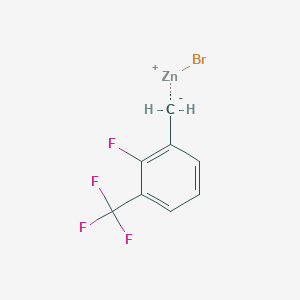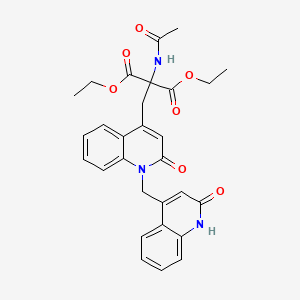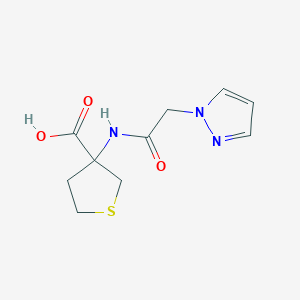![molecular formula C19H19NO3 B14896335 (2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- is a chemical compound with a complex structure that includes a butenoic acid backbone and a diphenylpropylamino group
Méthodes De Préparation
The synthesis of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves several steps. One common method includes the reaction of 2-butenoic acid with 3,3-diphenylpropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct configuration of the compound . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often acts by inhibiting or modulating the function of key proteins involved in metabolic or signaling pathways .
Comparaison Avec Des Composés Similaires
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- can be compared with other similar compounds such as:
Crotonic acid: Another butenoic acid derivative, but with different substituents, leading to distinct chemical properties and applications.
Isocrotonic acid: An isomer of crotonic acid with a different configuration, affecting its reactivity and biological activity.
3-butenoic acid: A structural isomer with the double bond in a different position, resulting in different chemical behavior.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(E)-4-(3,3-diphenylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H19NO3/c21-18(11-12-19(22)23)20-14-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,21)(H,22,23)/b12-11+ |
Clé InChI |
NVGFYZKOBXANAL-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CCNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Solubilité |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


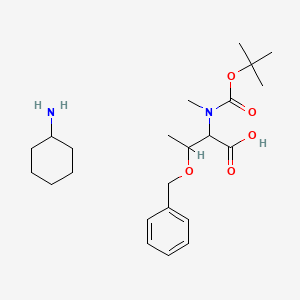
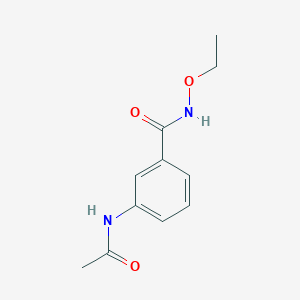
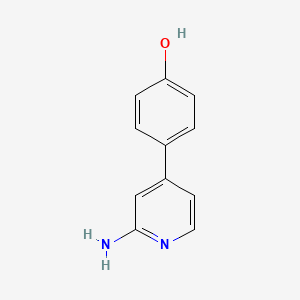
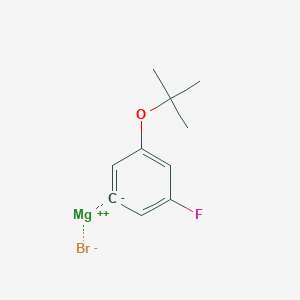
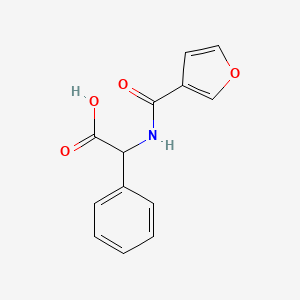
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
